molecular formula C18H18O6 B1454587 Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate CAS No. 1171935-91-3

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate

Cat. No.: B1454587
CAS No.: 1171935-91-3
M. Wt: 330.3 g/mol
InChI Key: FCJDHKOPIHQXTE-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate is an organic compound with the molecular formula C18H18O6 and a molecular weight of 330.33 g/mol . This compound is characterized by the presence of a benzoate ester group, a methoxyphenoxy group, and a formyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate typically involves a multi-step process. One common method includes the reaction of 4-formyl-2-methoxyphenol with ethylene glycol to form the intermediate 2-(4-formyl-2-methoxyphenoxy)ethanol. This intermediate is then esterified with methyl 3-hydroxybenzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 3-[2-(4-carboxy-2-methoxyphenoxy)ethoxy]benzoate.

    Reduction: Methyl 3-[2-(4-hydroxy-2-methoxyphenoxy)ethoxy]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxyphenoxy group may also interact with hydrophobic pockets in biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-17-10-13(12-19)6-7-16(17)24-9-8-23-15-5-3-4-14(11-15)18(20)22-2/h3-7,10-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJDHKOPIHQXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209902
Record name Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171935-91-3
Record name Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171935-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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